molecular formula C14H14INO2 B1242423 3-Iodothyronamine CAS No. 712349-95-6

3-Iodothyronamine

Cat. No. B1242423
CAS RN: 712349-95-6
M. Wt: 355.17 g/mol
InChI Key: XIINYOJWNGOUPF-UHFFFAOYSA-N
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Description

3-Iodothyronamine is an endogenous derivative of thyroid hormone. It is a high-affinity ligand for the trace amine-associated receptor 1, a G protein-coupled receptor. This compound has been found to exert rapid and profound effects on metabolism, body temperature, and cardiac function .

Scientific Research Applications

3-Iodothyronamine has several scientific research applications:

Mechanism of Action

3-Iodothyronamine exerts its effects primarily through activation of the trace amine-associated receptor 1. This activation leads to the production of cyclic adenosine monophosphate, which in turn affects various physiological processes such as body temperature regulation, cardiac output, and metabolic rate. Additionally, it interacts with other receptors and transporters, modulating neurotransmitter release and uptake .

Safety and Hazards

According to the safety data sheet, T1AM is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . It is also very toxic to aquatic life with long-lasting effects .

Future Directions

In the two decades since its discovery, a large body of evidence has amassed to highlight the potential of T1AM as an antiobesity drug, whose pleiotropic signaling actions profoundly impact energy metabolism . Its potential therapeutic applications in metabolic disturbances are being explored .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Iodothyronamine can be synthesized through the iodination of thyronamine. The reaction typically involves the use of iodine and a suitable oxidizing agent under controlled conditions to ensure selective iodination at the desired position on the thyronamine molecule .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Iodothyronamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Diiodo-L-thyronine
  • Reverse triiodothyronine
  • Triiodothyroacetic acid
  • Tetraiodothyroacetic acid

Uniqueness

3-Iodothyronamine is unique due to its rapid and profound effects on metabolism and body temperature, which are largely opposite to those of traditional thyroid hormones. Its ability to activate trace amine-associated receptor 1 and modulate various physiological processes sets it apart from other thyroid hormone derivatives .

properties

IUPAC Name

4-[4-(2-aminoethyl)-2-iodophenoxy]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14INO2/c15-13-9-10(7-8-16)1-6-14(13)18-12-4-2-11(17)3-5-12/h1-6,9,17H,7-8,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIINYOJWNGOUPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OC2=C(C=C(C=C2)CCN)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80433256
Record name 3-iodothyronamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

712349-95-6
Record name 3-Iodothyronamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=712349-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-iodothyronamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Iodothyronamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Iodothyronamine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VMM45J7F4L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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